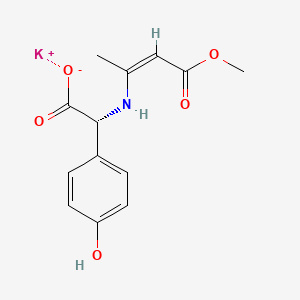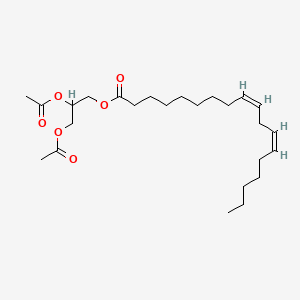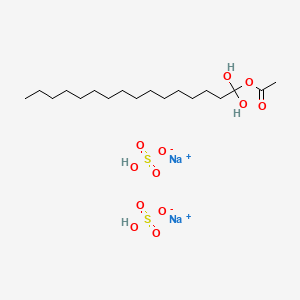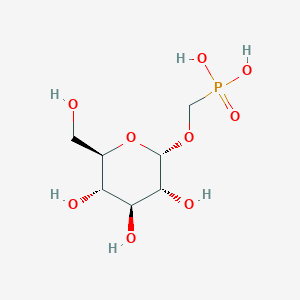
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an amino group, and a hydroxyphenylacetate moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alkene with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The next step involves the addition of an amino group to the intermediate product. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyphenylacetate Moiety: The final step involves the coupling of the intermediate product with a hydroxyphenylacetate derivative. This can be achieved through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the ethoxycarbonyl group can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate cellular signaling pathways by interacting with receptors and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate: Unique due to its specific combination of functional groups.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-phenylacetate: Lacks the hydroxy group, resulting in different chemical properties.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxybenzylacetate: Contains a benzyl group instead of a phenyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
68779-00-0 |
|---|---|
Molekularformel |
C13H14KNO5 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1 |
InChI-Schlüssel |
HFDVONAPNRXRSV-HAPRMPPKSA-M |
Isomerische SMILES |
C/C(=C/C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)




